

Spectroscopic Analysis of Butyl Octanoate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl octanoate*

Cat. No.: *B146159*

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This technical guide provides a comprehensive overview of the spectroscopic data for **butyl octanoate** ($C_{12}H_{24}O_2$), a fatty acid ester. The document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols are provided for each technique, offering a practical resource for the structural elucidation and analysis of this and similar ester compounds.

Data Presentation

The following sections summarize the key spectroscopic data for **butyl octanoate** in a structured tabular format for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data for **Butyl Octanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.07	Triplet	2H	-C(=O)O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~2.29	Triplet	2H	-CH ₂ -C(=O)O-
~1.62	Multiplet	4H	-C(=O)O-CH ₂ -CH ₂ -CH ₂ -CH ₃ and -CH ₂ -CH ₂ -C(=O)O-
~1.29	Multiplet	8H	-(CH ₂) ₄ -CH ₃ (octanoate chain)
~0.94	Triplet	3H	-C(=O)O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.88	Triplet	3H	-CH ₃ -(CH ₂) ₆ -C(=O)O-

Note: Data is interpreted from publicly available spectra.^[1] Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for **Butyl Octanoate**^[1]

Chemical Shift (δ) ppm	Assignment
173.96	C=O
64.12	-C(=O)O-CH ₂ -
34.47	-CH ₂ -C(=O)O-
31.79	-(CH ₂)- (octanoate chain)
30.86	-O-CH ₂ -CH ₂ -
29.22	-(CH ₂)- (octanoate chain)
29.04	-(CH ₂)- (octanoate chain)
25.13	-(CH ₂)- (octanoate chain)
22.69	-(CH ₂)- (octanoate chain)
19.26	-O-CH ₂ -CH ₂ -CH ₂ -
14.09	-CH ₃ (octanoate chain)
13.75	-CH ₃ (butyl chain)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for **butyl octanoate** are characteristic of an ester.

Table 3: Key IR Absorption Bands for **Butyl Octanoate**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~2950-2850	Strong	C-H Stretch	Alkyl (CH ₂ , CH ₃)
~1740	Strong	C=O Stretch	Ester Carbonyl
~1460	Medium	C-H Bend	Alkyl (CH ₂)
~1375	Medium	C-H Bend	Alkyl (CH ₃)
~1250-1000	Strong, Sharp	C-O Stretch	Ester Linkage

Note: Peak positions are derived from representative spectra of esters and may show slight variations.[\[2\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds.

Table 4: GC-MS Data for **Butyl Octanoate**[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
201	99.99	[M+H] ⁺ (Protonated Molecule)
202	13.47	Isotope Peak
145	8.40	[CH ₃ (CH ₂) ₆ C(OH) ₂] ⁺
127	4.31	[CH ₃ (CH ₂) ₆ CO] ⁺
57	High	[C ₄ H ₉] ⁺ (Butyl Cation)

Note: Fragmentation patterns can vary based on the ionization method and energy. The data reflects common fragments observed for this compound.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid ester samples like **butyl octanoate**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

- Sample Preparation:
 - Accurately weigh 5-25 mg of the **butyl octanoate** sample for ^1H NMR (50-100 mg is recommended for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
 - Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Wipe the exterior of the NMR tube with a lint-free tissue.
 - Insert the tube into a spinner turbine, using a depth gauge to ensure correct positioning.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set appropriate acquisition parameters (e.g., pulse angle, number of scans, relaxation delay). For quantitative ^1H NMR, a long relaxation delay (at least 5 times the longest T_1) is

crucial.

- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Carefully phase the spectrum and perform baseline correction.
 - Integrate the signals for ^1H NMR to determine proton ratios.
 - Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: Infrared (IR) Spectroscopy

This protocol is for analyzing a neat liquid sample.

- Sample Preparation:
 - Ensure the salt plates (e.g., KBr or NaCl) are clean, dry, and transparent. If necessary, clean them with a small amount of a volatile solvent like acetone and dry completely.
 - Using a pipette, place one to two drops of liquid **butyl octanoate** onto the center of one salt plate.
 - Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.
- Data Acquisition:
 - Acquire a background spectrum with the empty salt plates (or no sample) in the beam path. This accounts for atmospheric CO_2 , water vapor, and any signals from the plates.
 - Place the prepared sample holder into the spectrometer's sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.

- Post-Analysis:
 - Clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator to prevent damage from moisture.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **butyl octanoate** in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.
 - If analyzing a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
 - Transfer the final solution into a 2 mL GC vial and cap it securely.
- Instrument Setup and Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Injector: Set to a split mode (e.g., 10:1 split ratio) with a temperature of 250°C.
 - Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of analysis.
 - Oven Temperature Program: An initial temperature of 50°C held for 1-2 minutes, followed by a ramp (e.g., 5-10°C/min) to a final temperature of 250°C, held for several minutes.
 - Mass Spectrometer (MS) Conditions:
 - Ion Source: Electron Impact (EI) at 70 eV.
 - Temperatures: Set the ion source and transfer line temperatures to 250°C.

- Mass Scan Range: Set the acquisition range from m/z 50 to 650 amu.
- Data Analysis:
 - Identify the peak corresponding to **butyl octanoate** in the total ion chromatogram (TIC) based on its retention time.
 - Analyze the mass spectrum of the identified peak.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial preparation to final data interpretation.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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References

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